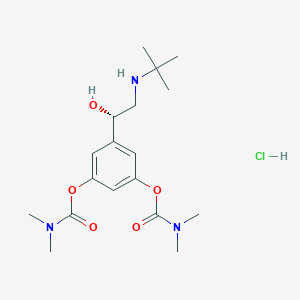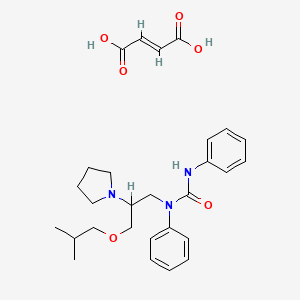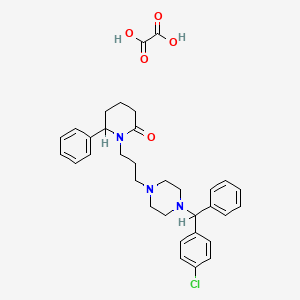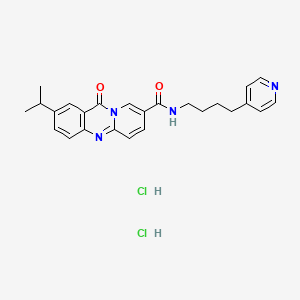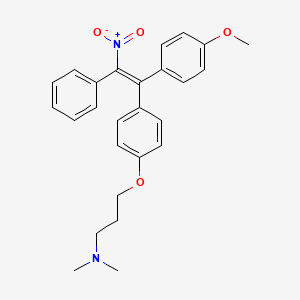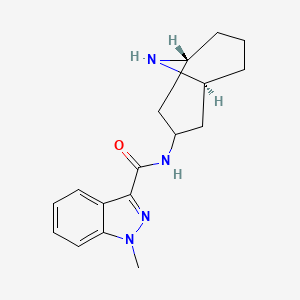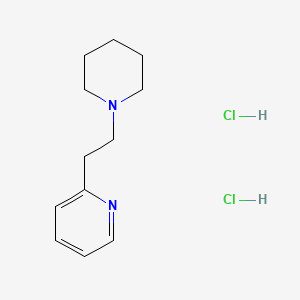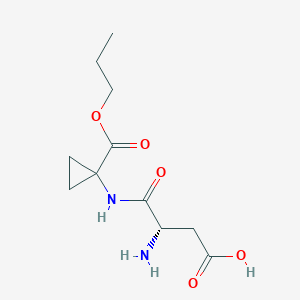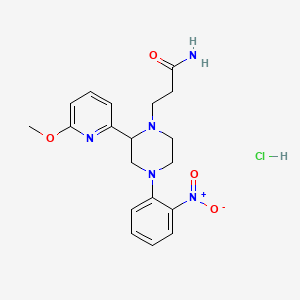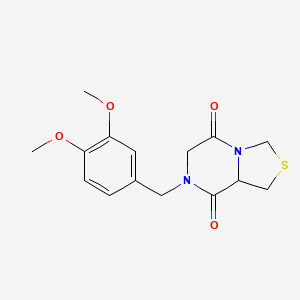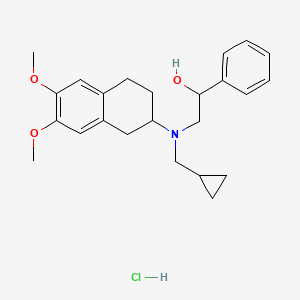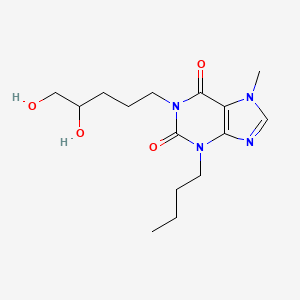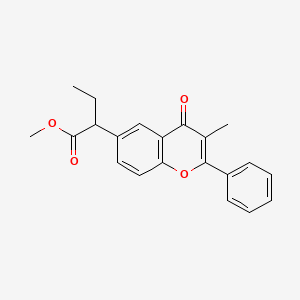
Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chromone core, which is a benzopyranone structure, and is substituted with a methyl and phenyl group, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this ester can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common, as it allows for easy separation of the catalyst and product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate involves its interaction with various molecular targets and pathways. The chromone core is known to interact with enzymes and receptors involved in oxidative stress and inflammation, potentially inhibiting their activity and reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: A simple ester with a fruity odor, commonly used in flavoring agents.
Ethyl acetate: Another ester with a sweet smell, widely used as a solvent in the chemical industry.
Methyl 2-phenylbutanoate: Similar in structure but lacks the chromone core, used in fragrances and flavorings.
Uniqueness
Methyl 2-(3-methyl-2-phenylchromon-6-yl)butanoate is unique due to its chromone core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
173469-71-1 |
|---|---|
Formule moléculaire |
C21H20O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
methyl 2-(3-methyl-4-oxo-2-phenylchromen-6-yl)butanoate |
InChI |
InChI=1S/C21H20O4/c1-4-16(21(23)24-3)15-10-11-18-17(12-15)19(22)13(2)20(25-18)14-8-6-5-7-9-14/h5-12,16H,4H2,1-3H3 |
Clé InChI |
FAOFIKNIMHCGOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


